molecular formula C15H17ClN2O3S B224675 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

Cat. No. B224675
M. Wt: 340.8 g/mol
InChI Key: IHTPMPJFVSXCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide, also known as JNJ-42756493, is a small molecule inhibitor of the protein Wnt signaling pathway. The Wnt signaling pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis, and is often dysregulated in cancer. JNJ-42756493 has shown promise as a potential anti-cancer agent and has been the subject of extensive scientific research.

Mechanism Of Action

5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide inhibits the Wnt signaling pathway by binding to the protein β-catenin, which is a key component of the pathway. This binding prevents β-catenin from entering the nucleus of the cell, where it would normally activate genes involved in cell proliferation and survival. By blocking this pathway, 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can inhibit the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects in preclinical models. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size. In addition, 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been shown to have anti-inflammatory effects and can reduce the production of cytokines and chemokines that are involved in inflammation.

Advantages And Limitations For Lab Experiments

5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been extensively studied in preclinical models, which provides a wealth of data on its efficacy and safety. However, 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has several limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are several potential future directions for research on 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of the Wnt signaling pathway. Another area of interest is the identification of biomarkers that can predict response to 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide treatment. Finally, there is interest in exploring the use of 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide in combination with other anti-cancer agents to enhance its efficacy.

Synthesis Methods

5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves several key steps, including the formation of a sulfonamide intermediate, the introduction of a chloro substituent, and the formation of the pyridine ring. The final product is obtained through purification and isolation of the desired compound.

Scientific Research Applications

5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. In addition, 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been shown to enhance the efficacy of other anti-cancer agents, including chemotherapy and radiation therapy.

properties

Product Name

5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

Molecular Formula

C15H17ClN2O3S

Molecular Weight

340.8 g/mol

IUPAC Name

5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H17ClN2O3S/c1-4-21-13-8-11(3)12(16)9-14(13)22(19,20)18-15-10(2)6-5-7-17-15/h5-9H,4H2,1-3H3,(H,17,18)

InChI Key

IHTPMPJFVSXCTB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=C(C=CC=N2)C

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=C(C=CC=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.